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Abstract
JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a

key enzyme in the final step of triglyceride synthesis.[1][2] Developed by Japan Tobacco, this

small molecule has been investigated for its potential therapeutic effects in metabolic disorders,

particularly obesity.[1] This technical guide provides an in-depth overview of the chemical

structure, properties, and mechanism of action of JTT-553, including detailed experimental

protocols and an illustrative representation of the relevant biological pathway.

Chemical Structure and Properties
JTT-553, with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-

pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydrospiro[cyclohexane-1,1-inden]-4-yl)acetic acid, is a

complex heterocyclic compound.[5] Its structure is characterized by a pyrimido[4,5-b][3]

[4]oxazine core linked to a spiro[cyclohexane-1,1-indene] moiety.

Physicochemical Properties
A summary of the known physicochemical properties of JTT-553 is presented in Table 1. The

data for the benzosulfonate salt is also included where available.
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Property Value Reference

Chemical Formula C₂₅H₂₇F₃N₄O₃ [5]

Molecular Weight 488.5 g/mol [5]

Stereochemistry Racemic [5]

Defined Stereocenters 2 [5]

Optical Activity (+/-) [5]

Solubility Soluble in DMSO

Storage (Solid) -20°C for up to 2 years

Storage (in DMSO) -80°C for up to 6 months

Table 1: Physicochemical properties of JTT-553.

Mechanism of Action and Signaling Pathway
JTT-553 exerts its pharmacological effects through the selective inhibition of Diacylglycerol O-

acyltransferase 1 (DGAT-1). DGAT-1 is an integral membrane protein located in the

endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of

triglycerides.[6][7] This process involves the esterification of diacylglycerol (DAG) with a fatty

acyl-CoA to form a triacylglycerol (TAG).

The inhibition of DGAT-1 by JTT-553 leads to a reduction in the synthesis and subsequent

storage of triglycerides. This mechanism has been shown to impact lipid metabolism, leading to

decreased body weight gain, reduced hyperlipidemia, and amelioration of hepatic steatosis in

preclinical models. While DGAT-1 itself is a key enzyme in a metabolic pathway rather than a

classical signaling molecule, its activity is influenced by upstream signaling cascades and its

inhibition has downstream consequences on cellular signaling and hormonal regulation. For

instance, the expression of DGAT1 mRNA can be regulated by the MEK-ERK signaling

pathway.[4] Furthermore, inhibition of DGAT-1 has been shown to affect the postprandial

release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[8]
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DGAT-1 signaling and inhibition by JTT-553.

Key Experimental Protocols
The following sections provide detailed methodologies for key in vivo experiments designed to

evaluate the efficacy of DGAT-1 inhibitors like JTT-553.

Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice through a high-fat diet and subsequent

treatment with a DGAT-1 inhibitor.

Materials:
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Male C57BL/6J mice (6-8 weeks old)

High-Fat Diet (HFD; e.g., 60% kcal from fat)

Standard Chow Diet

DGAT-1 inhibitor (e.g., JTT-553)

Vehicle (e.g., 0.5% methylcellulose in water)

Oral gavage needles

Animal balance

Metabolic cages (optional)

Procedure:

Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow

and water.

Randomize mice into two groups: a control group receiving the standard chow diet and an

experimental group receiving the HFD.

Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in

the HFD group.

After the induction period, randomize the obese mice into treatment and vehicle control

groups.

Administer the DGAT-1 inhibitor or vehicle daily via oral gavage at a predetermined dose and

volume.

Monitor body weight and food intake daily or several times per week.

At the end of the treatment period (e.g., 4-8 weeks), collect terminal blood samples for

biochemical analysis and dissect tissues (e.g., liver, adipose tissue) for further analysis.
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Workflow for Diet-Induced Obesity study.

Acute Lipid Challenge
This protocol is designed to assess the acute effect of a DGAT-1 inhibitor on postprandial

lipemia.

Materials:

Fasted mice (e.g., overnight fast)

DGAT-1 inhibitor (e.g., JTT-553)

Vehicle

Corn oil

Oral gavage needles

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

Procedure:

Fast mice overnight (approximately 12-16 hours) with free access to water.

Administer the DGAT-1 inhibitor or vehicle via oral gavage.

After a specified pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g.,

10 ml/kg).

Collect blood samples at baseline (pre-oil gavage) and at various time points post-oil

administration (e.g., 1, 2, 4, and 6 hours).

Separate plasma by centrifugation.

Measure plasma triglyceride concentrations using a commercial assay kit.

Conclusion
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JTT-553 is a well-characterized, potent, and selective inhibitor of DGAT-1. Its ability to

modulate lipid metabolism by directly inhibiting triglyceride synthesis has made it a valuable

tool for investigating the role of DGAT-1 in metabolic diseases. The experimental protocols

provided herein offer a framework for the preclinical evaluation of JTT-553 and other DGAT-1

inhibitors. Further research into the broader signaling implications of DGAT-1 inhibition may

unveil additional therapeutic opportunities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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